N-(4-chlorophenyl)-2,6-difluorobenzamide
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Overview
Description
N-(4-chlorophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group and two fluorine atoms at the 2 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 4-chloroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2,6-difluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-fluorobenzamide: Similar structure but with only one fluorine atom.
N-(4-chlorophenyl)-2,6-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(4-chlorophenyl)-2,6-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
N-(4-chlorophenyl)-2,6-difluorobenzamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly referred to as diflubenzuron, is an organic compound notable for its diverse biological activities, particularly in the fields of pest control and medicinal chemistry. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Diflubenzuron has the molecular formula C13H8ClF2NO and features a chlorinated phenyl group along with two fluorine atoms attached to a benzamide structure. The presence of fluorine enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications.
The biological activity of diflubenzuron primarily stems from its role as an insect growth regulator (IGR). It disrupts the synthesis of chitin in insects, which is crucial for their development and molting processes. This inhibition leads to mortality in susceptible insect species, including pests like the gypsy moth and certain beetles.
Key Mechanistic Insights:
- Chitin Synthesis Inhibition : Diflubenzuron interferes with the enzyme chitin synthase, crucial for forming the exoskeleton in insects.
- Cellular Effects : The compound may also affect cellular processes by altering the activity of specific proteins or enzymes involved in growth and development pathways.
1. Pest Control
Diflubenzuron is widely used in agriculture as an effective IGR against various pests. Its application helps manage pest populations while minimizing environmental impact compared to traditional insecticides.
2. Medicinal Chemistry
Research indicates potential applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Studies have explored its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting a broader therapeutic potential.
Case Studies and Experimental Data
Several studies have highlighted the biological efficacy of diflubenzuron:
- Insecticidal Activity : A study demonstrated that diflubenzuron effectively reduced larval populations of gypsy moths when applied at concentrations as low as 0.1 mg/L.
- Toxicological Assessments : In mammals, diflubenzuron has shown low acute toxicity levels, making it safer for non-target organisms when used appropriately .
Comparative Analysis with Similar Compounds
Diflubenzuron can be compared with other compounds exhibiting similar structures but differing biological activities:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-2-fluorobenzamide | One fluorine atom | Lower insecticidal activity |
N-(4-chlorophenyl)-2,6-dichlorobenzamide | Chlorine instead of fluorine | Potentially higher toxicity |
N-(4-chlorophenyl)-2,6-dimethylbenzamide | Methyl groups instead | Different pharmacological profile |
Toxicological Considerations
While diflubenzuron is generally considered safe for non-target organisms at recommended application rates, studies have indicated that high doses can lead to adverse effects in aquatic organisms. Monitoring residue levels in food products and environmental samples remains crucial to assess its safety profile comprehensively .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYXEGYUUQZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368673 |
Source
|
Record name | N-(4-chlorophenyl)-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122987-01-3 |
Source
|
Record name | N-(4-chlorophenyl)-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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